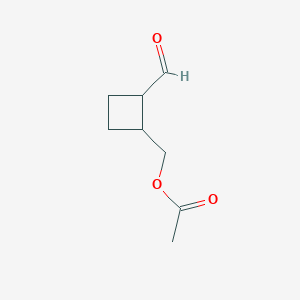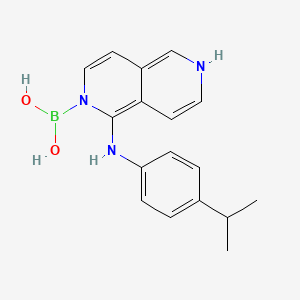
Naphthomycin A
Descripción general
Descripción
Naphthomycin A is a type of naphthomycin, a subclass of ansamycins. It was isolated as a yellow pigment from the bacterium Streptomyces naphthomycinicus. Naphthomycins are known for their antimicrobial properties, making them valuable in scientific research and potential medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthomycin A can be synthesized through various chemical reactions involving complex organic synthesis techniques. The specific synthetic routes often involve multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces species. The fermentation conditions, such as temperature, pH, and nutrient medium, are optimized to maximize the yield of this compound. Downstream processing includes extraction, purification, and characterization of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Naphthomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Naphthomycin A has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for potential use as an antibiotic in treating bacterial infections.
Industry: Applied in the development of new antimicrobial agents and bioactive compounds.
Mecanismo De Acción
Naphthomycin A exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the elongation of the polypeptide chain, which ultimately leads to bacterial cell death. The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to the inhibition of protein synthesis.
Comparación Con Compuestos Similares
Naphthomycin A is compared with other similar compounds, such as:
Naphthomycin B: Similar antimicrobial properties but different chemical structure.
Naphthomycin C: Different spectrum of activity and potency.
Naphthomycin D: Variations in the molecular structure leading to different biological activities.
This compound stands out due to its unique chemical structure and potent antimicrobial properties, making it a valuable compound in scientific research and potential medical applications.
Propiedades
IUPAC Name |
(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46ClNO9/c1-20-11-9-8-10-12-23(4)40(51)42-34-33(41)39(50)31-28(38(34)49)18-26(7)37(48)32(31)36(47)25(6)17-24(5)35(46)22(3)14-16-27(43)15-13-21(2)30(45)19-29(20)44/h8-14,16-18,20,22,24,27,29,35,43-44,46,48H,15,19H2,1-7H3,(H,42,51)/b10-8-,11-9+,16-14+,21-13+,23-12-,25-17+/t20-,22-,24-,27-,29-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEGRHYJHHPVDH-UMKVKWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C/[C@@H]([C@H]([C@H](/C=C/[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)Cl)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Datp-alpha-S, [35S]](/img/structure/B1514247.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-3-YL-acetic acid](/img/structure/B1514248.png)

![5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1514287.png)



![disodium;5-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-[2-[4-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1514305.png)

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B1514310.png)


![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)

